molecular formula C10H20ClNO2 B1433939 2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride CAS No. 1803600-49-8

2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride

Cat. No. B1433939
CAS RN: 1803600-49-8
M. Wt: 221.72 g/mol
InChI Key: OQAVSMIZVNIHPN-UHFFFAOYSA-N
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Description

“2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1803600-49-8 . It has a molecular weight of 221.73 . It is also known as (1-cyclohexylethyl)glycine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride” is 1S/C10H19NO2.ClH/c1-8(11-7-10(12)13)9-5-3-2-4-6-9;/h8-9,11H,2-7H2,1H3,(H,12,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 221.73 .

Scientific Research Applications

Organic Acids in Industrial and Environmental Applications

Acidizing Operations in Oil and Gas : Organic acids, such as acetic and formic acids, are used in acidizing operations for carbonate and sandstone formations in the oil and gas industry. These acids serve as alternatives to hydrochloric acid, offering less corrosive options and better performance in certain conditions. Organic acids are utilized for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents due to their ability to form dominant wormholes with low corrosion rates at high temperatures (Alhamad et al., 2020).

Stimulation Purposes in Oil and Gas Operations : A review on organic acids for stimulation purposes highlights their use in reducing the corrosion rate caused by hydrochloric acid in high-temperature operations. Formic, acetic, and lactic acids are notably used to dissolve drilling-mud filter cakes, with citric acid commonly applied as an iron-sequestering agent. The solubility of salts associated with these acids can be increased when mixed with gluconic acid, enhancing their effectiveness in formation-failure responses and as part of mixed-mode retention strategies (Alhamad et al., 2020).

Organic Acids in Corrosion Inhibition

Corrosion Inhibitors in Acidic Solutions : Organic inhibitors, containing heteroatoms like O, S, N, and P, are frequently used for preventing metallic dissolution in acidic media. These molecules act as excellent inhibitors for metals and alloys corrosion, with their polar functional groups and π-electrons playing a critical role in adsorption processes. This highlights the significance of organic acids and their derivatives in industrial cleaning processes, including acid pickling and descaling (Goyal et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-cyclohexylethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(11-7-10(12)13)9-5-3-2-4-6-9;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAVSMIZVNIHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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